molecular formula C7H4ClFO3 B13650522 6-Chloro-3-fluoro-2-hydroxybenzoicacid

6-Chloro-3-fluoro-2-hydroxybenzoicacid

Cat. No.: B13650522
M. Wt: 190.55 g/mol
InChI Key: LJYHYVAXJIJQKK-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acidThis specific derivative possesses both chlorine and fluorine atoms on the benzene ring, potentially influencing its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-2-hydroxybenzoic acid typically involves the halogenation of salicylic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where salicylic acid is treated with chlorine and fluorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 6-Chloro-3-fluoro-2-hydroxybenzoic acid may involve large-scale halogenation processes using specialized equipment to ensure precise control over reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

6-Chloro-3-fluoro-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.

    4-Chloro-2-fluorobenzoic Acid: Another halogenated derivative with different substitution patterns.

    3,5-Dichloro-2-hydroxybenzoic Acid: A compound with two chlorine atoms instead of one chlorine and one fluorine.

Uniqueness

6-Chloro-3-fluoro-2-hydroxybenzoic acid is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

6-chloro-3-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)

InChI Key

LJYHYVAXJIJQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)C(=O)O)Cl

Origin of Product

United States

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